molecular formula C12H13NO3S B3046255 benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- CAS No. 121564-33-8

benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-

Cat. No.: B3046255
CAS No.: 121564-33-8
M. Wt: 251.3 g/mol
InChI Key: PYQWNUKIIGGUSD-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- typically involves the sulfonation of aniline derivatives followed by the introduction of the 2-furanylmethyl and 4-methyl groups. One common method includes:

    Sulfonation: Aniline is reacted with sulfuric acid to form benzenesulfonamide.

    Alkylation: The benzenesulfonamide is then alkylated with 2-furanylmethyl chloride in the presence of a base such as sodium hydroxide.

    Methylation: Finally, the compound is methylated at the 4-position using methyl iodide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrobenzenesulfonamide or halogenated benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the sulfonamide moiety.

    Biological Studies: Used in enzyme inhibition studies, particularly targeting carbonic anhydrase.

    Material Science: Employed in the synthesis of dyes and photochemicals.

    Environmental Chemistry: Utilized in the development of analytical methods for detecting sulfonamide contaminants in water sources.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- primarily involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity. This inhibition can disrupt various physiological processes, making it useful in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide
  • N-Butylbenzenesulfonamide
  • p-Toluenesulfonamide

Comparison

  • Benzenesulfonamide : Lacks the 2-furanylmethyl and 4-methyl substituents, making it less specific in its applications.
  • N-Butylbenzenesulfonamide : Contains a butyl group instead of the 2-furanylmethyl group, leading to different chemical properties and uses.
  • p-Toluenesulfonamide : Has a methyl group at the para position but lacks the 2-furanylmethyl group, affecting its reactivity and applications.

Benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- stands out due to its unique substituents, which enhance its specificity and potential in various scientific and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQWNUKIIGGUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348945
Record name benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121564-33-8
Record name benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FURAN-2-YLMETHYL-4-METHYL-BENZENESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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